3-Chloro-5-hydroxy-1H-indazole
Overview
Description
3-Chloro-5-hydroxy-1H-indazole is an organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This compound is characterized by the presence of a chlorine atom at the third position and a hydroxyl group at the fifth position of the indazole ring. It is a white or off-white solid with hygroscopic properties and is stable under standard laboratory conditions .
Mechanism of Action
Target of Action
Indazole derivatives, which include 3-chloro-5-hydroxy-1h-indazole, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.
Mode of Action
It is known that indazole derivatives can interact with their targets and cause significant changes . For instance, some indazole derivatives have been found to inhibit the oxidation of arachidonic acid, a key process in inflammation .
Biochemical Pathways
Indazole derivatives have been found to exhibit a wide variety of biological properties, suggesting that they may affect multiple biochemical pathways . For example, some indazole derivatives have demonstrated anti-inflammatory effects by inhibiting the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) .
Result of Action
Indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . This suggests that this compound may also have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
3-Chloro-5-hydroxy-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phosphoinositide 3-kinase, an enzyme involved in cellular functions such as growth, proliferation, and survival . The interaction with this enzyme suggests that this compound may influence signaling pathways that are crucial for cell function. Additionally, it may bind to specific receptors on the cell surface, modulating their activity and affecting downstream signaling cascades.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell growth and apoptosis . By modulating these pathways, this compound can alter gene expression and cellular metabolism. For example, it may upregulate or downregulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation. Furthermore, its impact on cellular metabolism could lead to changes in the production of key metabolites, influencing overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes involved in critical biochemical pathways . This binding can lead to changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription. Additionally, this compound may induce post-translational modifications of proteins, further influencing their function and stability.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, may lead to its degradation. Long-term studies in vitro and in vivo have indicated that sustained exposure to this compound can result in cumulative effects on cellular processes, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as promoting cell growth and survival . At higher doses, it can induce toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. These findings highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it may influence the activity of enzymes involved in the synthesis and degradation of key metabolites, such as nucleotides and amino acids. These interactions can lead to changes in the overall metabolic profile of cells, affecting their growth and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it may localize to particular cellular compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins. These interactions can influence its accumulation and localization, thereby affecting its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function . It may be directed to particular organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns can determine its interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-hydroxy-1H-indazole can be achieved through a multi-step process involving the chlorination and hydroxylation of indazole. One common method involves the chlorination of indazole at the C-2 position followed by hydroxylation to introduce the hydroxyl group at the C-5 position . The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by hydroxylation using reagents like sodium hydroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which is crucial for maintaining reaction conditions and yields. The use of automated systems for reagent addition and product isolation helps in achieving high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-hydroxy-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The compound can undergo reduction to remove the chlorine atom or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of N-alkylated or N-arylated indazole derivatives.
Oxidation: Formation of 3-chloro-5-oxo-1H-indazole.
Reduction: Formation of 3-chloro-1H-indazole or 5-hydroxy-1H-indazole.
Scientific Research Applications
3-Chloro-5-hydroxy-1H-indazole has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity and stability
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1H-indazole: Lacks the hydroxyl group at the C-5 position.
5-Hydroxy-1H-indazole: Lacks the chlorine atom at the C-3 position.
3-Chloro-1H-indazole-5-carbaldehyde: Contains an aldehyde group instead of a hydroxyl group at the C-5 position
Uniqueness
3-Chloro-5-hydroxy-1H-indazole is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Biological Activity
3-Chloro-5-hydroxy-1H-indazole is a heterocyclic compound with significant biological activity, characterized by its chloro and hydroxy functional groups. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant data and case studies.
- Chemical Formula : C7H6ClN2O
- Molecular Weight : Approximately 172.58 g/mol
- Structure : The compound consists of a fused benzene and pyrazole ring, which contributes to its unique chemical properties.
This compound interacts with various biological targets, influencing multiple biochemical pathways. Its mechanism of action includes:
- Enzyme Interaction : The compound has been shown to interact with enzymes such as phosphoinositide 3-kinase, which is crucial for cellular growth and survival.
- Cell Signaling Pathways : It affects pathways related to cell growth and apoptosis, indicating potential roles in cancer treatment.
- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress.
Biological Activities
Research has demonstrated a wide range of biological activities for this compound:
- Antimicrobial Activity : Effective against various pathogens, indicating potential use in treating infections.
- Anticancer Properties : Exhibits properties that may inhibit cancer cell proliferation through modulation of signaling pathways.
- Anti-inflammatory Effects : Shown to reduce inflammation in experimental models, suggesting therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Antileishmanial Activity : A study found that derivatives of indazole, including 3-chloro-5-hydroxy variants, showed promising activity against Leishmania major, with effective inhibition observed in vitro .
- Kynurenine 3-Monooxygenase Inhibition : Research indicated that indazole derivatives could inhibit kynurenine 3-monooxygenase (KMO), an enzyme involved in tryptophan metabolism, which is relevant for neurodegenerative diseases .
- Cellular Potency Studies : In cellular assays, certain derivatives demonstrated enhanced potency compared to standard treatments. For instance, a derivative exhibited a pIC50 of 8.0 in human hepatocytes, indicating strong biological activity .
Data Table: Comparison of Biological Activities
Properties
IUPAC Name |
3-chloro-2H-indazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYZFVDFNPTNEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312830 | |
Record name | 3-Chloro-1H-indazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-34-6 | |
Record name | 3-Chloro-1H-indazol-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885519-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1H-indazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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